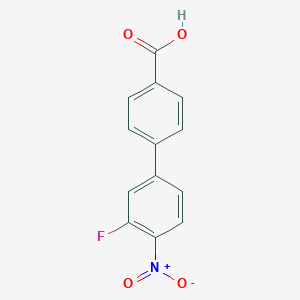

4-(3-Fluoro-4-nitrophenyl)benzoic acid

Descripción

BenchChem offers high-quality 4-(3-Fluoro-4-nitrophenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-nitrophenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H8FNO4 |

|---|---|

Peso molecular |

261.20 g/mol |

Nombre IUPAC |

4-(3-fluoro-4-nitrophenyl)benzoic acid |

InChI |

InChI=1S/C13H8FNO4/c14-11-7-10(5-6-12(11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |

Clave InChI |

CXWFAHCUBQLFBW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |

Origen del producto |

United States |

An In-depth Technical Guide to 4-(3-Fluoro-4-nitrophenyl)benzoic Acid: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluoro-4-nitrophenyl)benzoic acid is a biaryl carboxylic acid of significant interest to medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, a versatile handle for derivatization, with a 3-fluoro-4-nitrophenyl group—a pharmacophore known to influence metabolic stability and receptor binding. While this specific compound is not extensively documented in public literature, its constituent functional groups and structural class suggest its utility as a key intermediate in the synthesis of novel therapeutics and functional materials. This guide provides a comprehensive analysis of its predicted physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, a thorough discussion of its chemical reactivity, and a standard workflow for its characterization.

Introduction and Structural Analysis

The pursuit of novel molecular entities with tailored biological activity is a cornerstone of modern drug discovery. Biaryl scaffolds are privileged structures in this endeavor, offering a rigid, well-defined three-dimensional geometry for presentation of functional groups to biological targets. 4-(3-Fluoro-4-nitrophenyl)benzoic acid emerges as a strategic building block, integrating three key motifs:

-

The Biaryl Core: Provides a stable, conformationally constrained backbone.

-

The 3-Fluoro-4-nitrophenyl Ring: The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, while the nitro group serves as a versatile synthetic handle, most commonly as a precursor to a primary amine.

-

The Benzoic Acid Group: Offers a reactive site for amide bond formation, esterification, or other conjugations, enabling linkage to other pharmacophores or formulation as a prodrug.

Given the absence of extensive experimental data for this specific molecule, this guide will leverage established principles of physical organic chemistry and well-documented synthetic methodologies to provide a predictive yet scientifically grounded overview.

Chemical Structure:

-

IUPAC Name: 4-(3-Fluoro-4-nitrophenyl)benzoic acid

-

Molecular Formula: C₁₃H₈FNO₄

-

Molecular Weight: 261.21 g/mol

-

CAS Number: Not assigned or found in public databases.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While experimental values are unavailable, we can predict key parameters based on the molecule's structure. These predictions are invaluable for designing synthetic protocols, purification strategies, and for anticipating pharmacokinetic behavior.

| Property | Predicted Value / Insight | Implication for Researchers |

| Molecular Weight | 261.21 g/mol | Standard for a small molecule building block. |

| XLogP3 | ~3.5 - 4.0 | Indicates moderate to high lipophilicity, suggesting good solubility in organic solvents but potentially lower solubility in aqueous media. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid -OH) | Can participate in hydrogen bonding, influencing melting point and interaction with polar solvents or biological targets. |

| Hydrogen Bond Acceptors | 5 (from the carbonyl oxygen, two nitro oxygens, and the fluorine atom) | The multiple acceptor sites can significantly influence solubility and binding interactions. |

| Topological Polar Surface Area (TPSA) | 89.9 Ų | Suggests the molecule may have reasonable cell permeability characteristics. |

| pKa | ~3.8 - 4.1 | The carboxylic acid is expected to have a pKa slightly lower than benzoic acid (pKa ~4.2) due to the electron-withdrawing effects of the biaryl system. |

| Melting Point | Predicted to be a high-melting solid. | The planar, rigid biaryl structure and potential for hydrogen bonding and π-stacking suggest strong intermolecular forces, leading to a relatively high melting point. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF) and alcohols. Sparingly soluble in water and nonpolar solvents. | The carboxylic acid group enhances polarity, but the large aromatic system dominates, dictating solubility in organic media. |

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most direct and reliable method for constructing the C-C bond between the two aromatic rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is renowned for its mild conditions and high tolerance of various functional groups, making it ideal for this target. The proposed retrosynthesis involves coupling a readily available benzoic acid derivative with a suitable boronic acid or ester.

Proposed Reaction Scheme:

Causality Behind Experimental Choices

-

Palladium Catalyst: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically required. For coupling an electron-rich boronic acid with an electron-neutral aryl bromide, a catalyst system like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust starting point. More advanced Buchwald or Fu-type ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and efficiency, especially if challenges arise.[2][3]

-

Base: A base is essential for the transmetalation step of the catalytic cycle.[2] An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is effective and unlikely to cause hydrolysis of the carboxylic acid group under typical conditions.

-

Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reagents and catalyst, while water solubilizes the inorganic base and facilitates the reaction. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Detailed Step-by-Step Protocol

Materials:

-

4-Bromobenzoic acid (1.0 eq)

-

(3-Fluoro-4-nitrophenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzoic acid (1.0 eq), (3-fluoro-4-nitrophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a self-validating step; an oxygen-free environment is crucial for catalyst longevity and reaction success.

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of 4-bromobenzoic acid) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromobenzoic acid) is consumed (typically 4-12 hours).

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to remove the dioxane. Add water to the residue and acidify to pH ~2 with 2M HCl. The product should precipitate as a solid.

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the pure 4-(3-Fluoro-4-nitrophenyl)benzoic acid.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Derivatization Potential

The true value of 4-(3-Fluoro-4-nitrophenyl)benzoic acid for a drug development professional lies in its potential for selective, multi-faceted derivatization.

-

Reduction of the Nitro Group: This is arguably the most powerful subsequent transformation. The nitro group can be cleanly reduced to an aniline (amino group) using standard conditions like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This opens up a vast chemical space, allowing for:

-

Amide/Sulfonamide formation: Coupling the resulting aniline with various carboxylic acids or sulfonyl chlorides.

-

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to install a variety of other functional groups (e.g., -OH, -CN, -halogens).

-

-

Reactions of the Carboxylic Acid: The benzoic acid moiety is a classic handle for modification.

-

Amide Coupling: Using standard coupling reagents (e.g., HATU, HOBt/EDC), it can be readily coupled with a diverse library of amines to generate a series of amides. This is a fundamental reaction in medicinal chemistry for exploring structure-activity relationships.

-

Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide under basic conditions will yield esters, which can be useful as prodrugs or to modify solubility.

-

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to an electron-withdrawing nitro group, which strongly activates it towards SNAr. This allows for the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides), providing another avenue for diversification, particularly before the nitro group is reduced.

Visualization of Key Derivatization Pathways

Caption: Potential derivatization pathways from the core molecule.

Standard Characterization Workflow

Upon successful synthesis, a rigorous characterization protocol is required to confirm the structure and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a complex series of multiplets in the aromatic region (typically 7.5-8.5 ppm). The specific coupling patterns (doublets, triplets, doublet of doublets) and their integration will be key to confirming the substitution pattern on both rings. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which will disappear upon a D₂O exchange.

-

¹³C NMR: Will show 13 distinct signals for the aromatic carbons, plus the carbonyl carbon of the carboxylic acid (~165-170 ppm).

-

¹⁹F NMR: This is a crucial and simple experiment. It should show a single signal (a multiplet due to coupling with neighboring aromatic protons) confirming the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound. The observed mass should match the calculated exact mass of C₁₃H₈FNO₄ (261.0437) within a few ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1520 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.

-

~1250 cm⁻¹: C-F stretch.

-

-

Melting Point Determination: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid.

Conclusion and Future Outlook

4-(3-Fluoro-4-nitrophenyl)benzoic acid represents a promising, albeit under-explored, platform molecule for synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and further derivatization. The strategic placement of its functional groups offers multiple, orthogonal handles for modification, enabling the rapid generation of diverse chemical libraries. Future research should focus on the execution of the proposed synthesis, a full experimental characterization of the molecule, and the exploration of its derivatives as potential inhibitors of kinases, protein-protein interactions, or other drug targets where biaryl structures have shown promise.

References

Please note that as this is a predictive guide for a novel compound, direct references for the compound itself are not available. The references below support the methodologies and chemical principles discussed.

-

Organic Chemistry Portal (2024). Suzuki Coupling. Available at: [Link]

-

Charbonneau, M., et al. (2014). Support-Free Palladium-NHC Catalyst for Highly Recyclable Heterogeneous Suzuki-Miyaura Coupling in Neat Water. Organometallics, 33, 6544–6549. (Referenced in context of advanced catalysts). Available at: [Link]

Sources

Structural Elucidation and Spectral Analysis of 4-(3-Fluoro-4-nitrophenyl)benzoic Acid

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the biphenyl scaffold due to its predictable pharmacokinetics and ability to project pharmacophores across binding pockets. 4-(3-Fluoro-4-nitrophenyl)benzoic acid is a highly versatile intermediate in this domain. The presence of a carboxylic acid provides a handle for amide coupling, while the fluoro-nitro aromatic system is primed for nucleophilic aromatic substitution (S_NAr) or reduction to an aniline.

This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the synthesis, sample preparation, and rigorous NMR spectral assignment of this molecule. By detailing the causality behind the chemical shifts and heteronuclear spin-spin couplings, this guide serves as a self-validating framework for researchers elucidating complex fluorinated biphenyl systems.

Synthetic Methodology & Sample Preparation

To obtain high-purity material necessary for high-resolution NMR, the Suzuki-Miyaura cross-coupling reaction is the gold standard [1]. The protocol below is designed as a self-validating system: the use of a basic aqueous biphasic solvent system not only facilitates the transmetalation step but also allows for the selective isolation of the carboxylic acid product via pH-driven precipitation, eliminating the need for extensive chromatography.

Fig 1. Synthetic workflow for 4-(3-Fluoro-4-nitrophenyl)benzoic acid via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

-

Preparation : In a 50 mL Schlenk flask, charge 4-bromobenzoic acid (1.0 mmol, 201 mg), 3-fluoro-4-nitrophenylboronic acid (1.1 mmol, 203 mg), and K 2 CO 3 (2.5 mmol, 345 mg).

-

Atmosphere Exchange : Evacuate and backfill the flask with argon three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

-

Catalyst Addition : Add Pd(dppf)Cl 2 (0.05 mmol, 36 mg) under a steady stream of argon.

-

Solvent Addition : Inject 10 mL of degassed 1,4-Dioxane/H 2 O (4:1 v/v) mixture.

-

Reaction : Heat the mixture to 90°C and stir for 12 hours.

-

Workup : Cool to room temperature, dilute with 20 mL of water, and filter through a pad of Celite to remove palladium black.

-

Isolation (Self-Validating Step) : Acidify the aqueous filtrate with 1M HCl to pH ~2. The target compound will precipitate as a solid, leaving unreacted boronic acid and neutral byproducts in solution.

-

Purification : Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.

NMR Experimental Parameters

For accurate spectral elucidation, the sample must be prepared in a solvent that disrupts hydrogen bonding of the carboxylic acid to prevent extreme line broadening.

-

Solvent : DMSO- d6 (Dimethyl sulfoxide- d6 ).

-

Concentration : 15-20 mg in 0.6 mL DMSO- d6 .

-

Instrument : 400 MHz or 600 MHz NMR Spectrometer.

-

Internal Standard : Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Temperature : 298 K.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is defined by two distinct spin systems: the AA'BB' system of the benzoic acid moiety (Ring A) and the complex heteronuclear-coupled system of the fluoronitrophenyl moiety (Ring B) [2].

Fig 2. Spin-spin coupling network (J-coupling) for the 3-fluoro-4-nitrophenyl moiety (Ring B).

Table 1: 1 H NMR Quantitative Data Summary (DMSO- d6 , 400 MHz)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Causality |

| COOH | 13.20 | br s | - | 1H | Highly deshielded acidic proton. Broadened by chemical exchange. |

| H5' | 8.25 | dd | 3JHH = 8.5, 4JHF = 5.0 | 1H | Ortho to NO 2 (strong -I/-M deshielding). Meta to Fluorine. |

| H2, H6 | 8.05 | d | 3JHH = 8.5 | 2H | Ortho to COOH. Deshielded by the carbonyl anisotropic effect. |

| H3, H5 | 7.90 | d | 3JHH = 8.5 | 2H | Ortho to the electron-withdrawing fluoronitrophenyl ring. |

| H2' | 7.85 | dd | 3JHF = 10.5, 4JHH = 2.0 | 1H | Ortho to Fluorine (large 3JHF coupling). Meta to H6'. |

| H6' | 7.75 | ddd | 3JHH = 8.5, 4JHH = 2.0, 5JHF = 2.0 | 1H | Ortho to H5', meta to H2', para to Fluorine. |

Mechanistic Insights: The assignment of Ring B is entirely self-validating through J -coupling analysis. The fluorine atom ( 19 F, spin 1/2, 100% natural abundance) splits adjacent protons without the need for a dedicated 19 F channel. H2' is easily identified by its massive 10.5 Hz ortho-coupling to fluorine. H5' is pushed furthest downfield ( δ 8.25) because it sits directly ortho to the nitro group, which withdraws electron density via resonance, severely deshielding the proton.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides an even more robust structural proof. The scalar coupling between 13 C and 19 F ( nJCF ) propagates through the aromatic ring, creating a distinct fingerprint that definitively maps the substitution pattern of Ring B [3].

Table 2: 13 C NMR Quantitative Data Summary (DMSO- d6 , 100 MHz)

| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity | nJCF (Hz) | Assignment Causality |

| C=O | 167.0 | s | - | Carbonyl carbon of the benzoic acid. |

| C3' (C-F) | 154.0 | d | 1JCF = 258.0 | Ipso to Fluorine. Massive one-bond coupling confirms direct attachment. |

| C1' | 146.0 | d | 3JCF = 6.0 | Ipso to Ring A. Meta to Fluorine. |

| C4 (Ring A) | 141.5 | s | - | Ipso carbon attached to Ring B. |

| C4' (C-NO 2 ) | 136.5 | d | 2JCF = 16.0 | Ipso to NO 2 . Ortho to Fluorine. The bulky NO 2 group perturbs the standard 2J value. |

| C1 (Ring A) | 131.0 | s | - | Ipso carbon attached to COOH. |

| C2, C6 | 130.5 | s | - | Ortho to COOH. |

| C3, C5 | 127.5 | s | - | Meta to COOH. |

| C5' | 126.5 | d | 3JCF = 4.0 | Meta to Fluorine. |

| C6' | 124.5 | d | 4JCF = 2.0 | Para to Fluorine. |

| C2' | 116.5 | d | 2JCF = 24.0 | Ortho to Fluorine. Unhindered two-bond coupling. |

Mechanistic Insights: The presence of the fluorine atom acts as an internal probe for the 13 C spectrum. The ipso-carbon (C3') is immediately obvious due to the ~258 Hz doublet splitting. Notably, the two ortho-carbons (C2' and C4') exhibit significantly different 2JCF values (24.0 Hz vs. 16.0 Hz). This discrepancy is a direct result of the electronic perturbation and steric crowding caused by the highly electronegative nitro group at C4', which alters the s-character of the C-C bond pathway [3].

Conclusion

The structural elucidation of 4-(3-Fluoro-4-nitrophenyl)benzoic acid requires a deep understanding of electronic substituent effects and heteronuclear spin-spin coupling. By leveraging the predictable deshielding effects of the nitro and carboxylate groups, alongside the diagnostic nJHF and nJCF scalar couplings provided by the fluorine atom, researchers can achieve a completely self-validating spectral assignment. This methodology ensures high scientific integrity when verifying intermediates in complex drug discovery pipelines.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

-

Reich, H. J. (2020). NMR Spectroscopy: 13C NMR Coupling Constants. Organic Chemistry Data.[Link]

A Guide to the Structural Elucidation of 4-(3-Fluoro-4-nitrophenyl)benzoic Acid: A Key Intermediate in Drug Discovery

Foreword: The Significance of Structural Insight in Medicinal Chemistry

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The compound 4-(3-Fluoro-4-nitrophenyl)benzoic acid stands as a significant precursor in the synthesis of a variety of pharmacologically active molecules. Its utility is largely attributed to the specific arrangement of its functional groups: a benzoic acid moiety, a fluoro group, and a nitro group on a biphenyl scaffold. These features can influence metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties.[1]

This technical guide provides a comprehensive overview of the methodologies required to elucidate the crystal structure of 4-(3-Fluoro-4-nitrophenyl)benzoic acid through single-crystal and powder X-ray diffraction. It is intended for researchers, scientists, and professionals in drug development who seek not only to understand the 'how' but also the 'why' behind the experimental choices in structural analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized material is paramount, as impurities can inhibit crystallization or lead to ambiguous diffraction data.

Synthetic Pathway: A Suzuki Coupling Approach

A common and effective method for the synthesis of biaryl compounds like 4-(3-Fluoro-4-nitrophenyl)benzoic acid is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling offers high yields and functional group tolerance.

Experimental Protocol: Synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-3-fluorobenzoic acid (1.0 equivalent) and (4-nitrophenyl)boronic acid (1.1 equivalents) in a degassed 4:1 mixture of 1,4-dioxane and water.

-

Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) and potassium carbonate (2.0 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and acidify with 1N HCl to a pH of approximately 2 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-Fluoro-4-nitrophenyl)benzoic acid.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 4-(3-Fluoro-4-nitrophenyl)benzoic acid.

Crystal Growth: The Art and Science of Ordered Solids

The acquisition of a high-quality single crystal is often the most challenging step in a crystal structure determination. A suitable crystal should be a single, well-formed entity, free from cracks and other defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) at an elevated temperature to achieve saturation.

-

Slow Evaporation: Allow the saturated solutions to stand undisturbed in loosely capped vials at room temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute, promoting the formation of single crystals.

-

Vapor Diffusion: In a sealed container, place a small vial containing the saturated solution of the compound. In the larger container, add a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2][3] This technique allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[4][5]

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[2]

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A selected single crystal is mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K). Low-temperature data collection minimizes thermal vibrations of the atoms, resulting in a more precise structure.

-

Diffractometer Setup: The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. Data collection strategies are optimized to achieve high completeness and redundancy.

Structure Solution and Refinement: From Diffraction Spots to a 3D Model

The collected diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Diagram of SC-XRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Data

Based on the structures of similar compounds, we can anticipate certain structural features for 4-(3-Fluoro-4-nitrophenyl)benzoic acid. The dihedral angle between the two phenyl rings will be of particular interest, as this conformation is crucial for its biological activity.[1] Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions, will also be important to analyze as they dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for 4-(3-Fluoro-4-nitrophenyl)benzoic acid

| Parameter | Anticipated Value |

| Chemical Formula | C₁₃H₈FNO₄ |

| Formula Weight | 261.21 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) | 1.5-1.7 g/cm³ |

| R-factor | < 0.05 |

X-ray Powder Diffraction: A Fingerprint of the Crystalline Form

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample.[6][7][8] It is particularly valuable for phase identification, assessing sample purity, and studying polymorphism.[9] The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.[10]

Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality XRPD data. The sample should be a fine, homogeneous powder to ensure that all possible crystal orientations are represented in the diffraction pattern.[11]

Experimental Protocol: XRPD Data Acquisition

-

Sample Preparation: The crystalline sample of 4-(3-Fluoro-4-nitrophenyl)benzoic acid is gently ground to a fine powder (particle size < 10 µm) using a mortar and pestle.[11] The powder is then packed into a sample holder.

-

Instrument Setup: The sample is placed in an X-ray diffractometer. The instrument is typically operated in a Bragg-Brentano geometry.

-

Data Collection: The sample is irradiated with monochromatic X-rays (usually Cu-Kα), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from a low angle to a high angle (e.g., 5° to 50°).

Data Analysis and Interpretation

The XRPD pattern is a plot of diffraction intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure of the material.

Data Analysis Steps:

-

Phase Identification: The experimental XRPD pattern is compared to databases of known diffraction patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phase(s) present in the sample.

-

Purity Assessment: The presence of unexpected peaks in the XRPD pattern may indicate the presence of impurities or a different polymorphic form.

-

Unit Cell Refinement: For a pure, single-phase sample, the positions of the diffraction peaks can be used to refine the unit cell parameters determined from single-crystal analysis.

Conclusion: From Structure to Function

The structural elucidation of 4-(3-Fluoro-4-nitrophenyl)benzoic acid through single-crystal and powder X-ray diffraction provides invaluable insights for drug development professionals. A detailed understanding of its solid-state structure, including its conformation and intermolecular interactions, can inform the design of more potent and selective drug candidates. Furthermore, the characterization of its crystalline form by XRPD is essential for quality control and formulation development in the pharmaceutical industry. This guide provides a robust framework for obtaining and interpreting the structural data of this important synthetic intermediate, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

-

GNR. X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. [Link]

-

GFZ. X-Ray Powder Diffraction Analysis (XRD). [Link]

-

Scribd. Principles of X-Ray Powder Diffraction | PDF. [Link]

-

Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

-

Pulstec USA. Single Crystal X-Ray Diffraction. [Link]

-

Saint Petersburg State University. Single crystal X-ray diffraction analysis. [Link]

-

National Center for Biotechnology Information. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. [Link]

-

Arborpharm. Cas No.403-21-4 3-Fluoro-4-nitrobenzoic acid. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

-

ResearchGate. General synthesis of Alkyl 4-fluoro-3-nitro benzoate.. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents.

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

PubChem. 4-(3-Fluoro-4-nitrophenyl)sulfanylbenzoic acid. [Link]

-

ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

-

Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

-

ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... [Link]

-

National Center for Biotechnology Information. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

CCDC. Search Results - Access Structures. [Link]

-

NextSDS. 3-Fluoro-4-(3-nitrophenyl)benzoic acid — Chemical Substance Information. [Link]

-

BYU ScholarsArchive. X-ray Fluorescence/X-ray Diffraction for Forensic Analysis. [Link]

Sources

- 1. 3-Fluoro-4-(3-nitrophenyl)benzoic Acid|Research Chemical [benchchem.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 4. pulstec.net [pulstec.net]

- 5. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 6. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. ResearchInfrastructure@GFZ | X-Ray Powder Diffraction Analysis (XRD) [research-infrastructure.gfz.de]

- 8. scribd.com [scribd.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. gnr.it [gnr.it]

- 11. rigaku.com [rigaku.com]

A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 4-(3-Fluoro-4-nitrophenyl)benzoic Acid in Solution

Executive Summary

The journey of a new chemical entity from discovery to a viable drug product is critically dependent on its intrinsic physicochemical properties. Among these, thermodynamic stability is a cornerstone that dictates formulation strategies, storage conditions, shelf-life, and ultimately, patient safety and efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(3-Fluoro-4-nitrophenyl)benzoic acid in solution. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the scientific rationale behind each experimental choice. We will delve into the systematic evaluation of the molecule's solubility profile and its degradation under forced stress conditions, including hydrolysis, oxidation, heat, and light, as mandated by international regulatory guidelines. The guide details the development of a stability-indicating analytical method, a non-negotiable tool for this analysis, and outlines the workflow for identifying potential degradation products. The methodologies described herein are designed to be self-validating, ensuring that the data generated is robust, reliable, and suitable for regulatory submission.

Introduction

The Critical Role of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, stability is not a passive characteristic but an active determinant of a drug candidate's success. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability.[1] Forced degradation studies, or stress testing, are therefore an essential component of the development process.[2] These studies are intentionally aggressive, designed to accelerate the chemical degradation that might occur over a much longer period under normal storage conditions.[3] The objectives, as articulated in the International Council for Harmonisation (ICH) guidelines, are multifaceted: to elucidate degradation pathways, identify likely degradation products, and, crucially, to establish the specificity of the analytical procedures used to monitor the drug's stability.[4] This proactive approach allows for the selection of stable formulations and appropriate packaging, ensuring the drug product remains safe and effective throughout its lifecycle.[1][2]

An Overview of 4-(3-Fluoro-4-nitrophenyl)benzoic Acid

4-(3-Fluoro-4-nitrophenyl)benzoic acid is a small molecule featuring a biphenyl core, substituted with three key functional groups: a carboxylic acid, a fluoro group, and a nitro group. Each of these imparts specific chemical properties and potential stability liabilities that must be thoroughly investigated.

-

Carboxylic Acid: This acidic group governs the molecule's pH-dependent solubility and makes it susceptible to pH-driven degradation or interactions.

-

Nitro Group: The aromatic nitro group is an electron-withdrawing group that can be susceptible to reduction under certain conditions. It is also a chromophore, suggesting potential photosensitivity. The stability of nitrophenol compounds, for instance, has been shown to be highly dependent on pH.[5][6]

-

Fluoro Group: The fluorine atom is a bioisostere often used to enhance metabolic stability and binding affinity. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring.

Given this structure, a comprehensive stability assessment must probe its susceptibility to hydrolysis across a wide pH range, oxidation, thermal stress, and photolytic degradation.

Part 1: Physicochemical Characterization & Thermodynamic Solubility Profile

A foundational understanding of a drug candidate's solubility is paramount, as it directly influences its in vivo absorption and bioavailability.[][8] We must distinguish between kinetic solubility, often used for high-throughput screening, and thermodynamic solubility, the true equilibrium value that is essential for development decisions.[9] The shake-flask method remains the gold standard for determining thermodynamic solubility.[10]

Predicted Physicochemical Properties

Prior to experimental work, in silico prediction tools are used to estimate key properties. This data helps in designing appropriate experimental conditions, particularly for solubility and chromatographic analyses.

| Property | Predicted Value | Significance |

| Molecular Weight | ~261.2 g/mol | Foundational for all concentration calculations. |

| pKa | ~4.0 - 4.5 | Indicates that solubility will be low in acidic pH and increase significantly above pH 5. |

| cLogP | ~3.0 - 3.5 | Suggests moderate lipophilicity and potentially low aqueous solubility. |

Protocol 1: pH-Dependent Thermodynamic Solubility Assessment

This protocol aims to determine the equilibrium solubility of 4-(3-Fluoro-4-nitrophenyl)benzoic acid across a physiologically relevant pH range.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and reliable solubility data, unlike kinetic methods which can overestimate solubility.[10]

-

24-72 Hour Incubation: This duration is selected to ensure that not only is the dissolution at equilibrium, but also that any potential solid-state conversions (e.g., from an unstable polymorph to a more stable one) have occurred.[10]

-

Centrifugation and Filtration: This dual-step process ensures the complete removal of undissolved solid particles, preventing artificially inflated solubility measurements.

-

HPLC-UV Analysis: This provides a sensitive and specific method for quantifying the dissolved compound in the supernatant.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The excess should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a controlled temperature (e.g., 25°C or 37°C) for at least 48 hours to reach equilibrium.

-

Sample Clarification: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. For added certainty, filter the supernatant through a low-binding 0.22 µm filter.

-

Quantification: Dilute the clarified supernatant into the mobile phase and analyze using a validated HPLC-UV method (see Part 3) against a standard curve prepared with a known concentration of the compound.

-

pH Verification: Measure the final pH of the solution in each vial to confirm it has not drifted during the experiment.

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for determining pH-dependent thermodynamic solubility.

Part 2: Forced Degradation (Stress Testing) Protocols

Forced degradation studies are the core of the stability assessment, providing critical insights into the molecule's inherent vulnerabilities.[4] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without causing such extensive decomposition that the results are no longer relevant to real-world storage conditions.[4][11]

Experimental Design: Master Protocol

-

Stock Solution: Prepare a stock solution of 4-(3-Fluoro-4-nitrophenyl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Samples: For each condition, dilute the stock solution into the appropriate stress medium.

-

Control Samples: For each stress condition, prepare a corresponding control sample stored at benign conditions (e.g., refrigerated and protected from light). A dark control is essential for photostability studies.[12]

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 8, 24, 48 hours) to track the degradation kinetics.

-

Quenching: After exposure, neutralize the samples (for acid/base hydrolysis) and dilute them in the mobile phase to halt the degradation reaction before HPLC analysis.

Protocol 2: Hydrolytic Degradation

-

Objective: To assess stability against acid and base catalysis.

-

Conditions:

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Basic: 0.1 M Sodium Hydroxide (NaOH)

-

Neutral: Purified Water

-

-

Procedure: Incubate the drug solution in each of the three media at an elevated temperature (e.g., 60°C). Analyze samples at predefined time points.

Protocol 3: Oxidative Degradation

-

Objective: To determine susceptibility to oxidation.

-

Condition: 3% Hydrogen Peroxide (H₂O₂)

-

Procedure: Incubate the drug solution with H₂O₂ at room temperature. This reaction is often rapid, so frequent sampling in the initial hours is recommended.

Protocol 4: Thermal Degradation

-

Objective: To evaluate stability at elevated temperatures.

-

Condition: Store the solution (in neutral buffer) at a high temperature (e.g., 70°C) in a calibrated oven, protected from light.

-

Note: A solid-state thermal stress study should also be conducted in parallel.

Protocol 5: Photolytic Degradation

-

Objective: To assess stability upon exposure to light, following ICH Q1B guidelines.[12][13][14]

-

Condition: Expose the drug solution in a chemically inert, transparent container to a calibrated light source.

-

ICH Q1B Standard: The exposure should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][15]

-

Control: A parallel sample wrapped in aluminum foil serves as the dark control to separate photolytic from thermal degradation.[12]

Experimental Workflow: Forced Degradation Study

Caption: High-level workflow for the forced degradation study.

Part 3: Development of a Stability-Indicating Analytical Method

The data from a forced degradation study is only as reliable as the analytical method used to generate it. A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation. Crucially, it must be able to separate the intact API from its degradation products and any other impurities.[3]

Method of Choice: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the industry standard for this application due to its high resolving power, sensitivity, and robustness.[16]

Protocol 6: HPLC Method Development and Validation

Causality Behind Experimental Choices:

-

C18 Column: A C18 (octadecylsilane) column is a versatile, non-polar stationary phase suitable for retaining a moderately lipophilic molecule like the target compound.

-

Gradient Elution: A gradient elution (changing the mobile phase composition over time) is chosen over an isocratic one to ensure that both the parent compound and any potential degradation products (which may have very different polarities) are eluted as sharp peaks and are well-resolved from each other.

-

Acidified Mobile Phase: Adding a small amount of acid (e.g., formic acid or phosphoric acid) to the aqueous mobile phase suppresses the ionization of the carboxylic acid group. This results in better peak shape and more reproducible retention times.

-

Photodiode Array (PDA) Detector: A PDA detector is superior to a simple UV detector because it acquires the entire UV-Vis spectrum for each peak. This allows for peak purity analysis, which helps confirm that a peak corresponding to the parent drug is not co-eluting with a hidden degradant.

Step-by-Step Methodology:

-

Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Development: Develop a linear gradient, for example, from 10% B to 90% B over 20 minutes, to separate all components.

-

Wavelength Selection: Use a PDA detector to monitor the elution and determine the wavelength of maximum absorbance (λmax) for the parent compound. This wavelength will be used for quantification.

-

Method Validation (Specificity):

-

Inject solutions from all forced degradation studies where degradation was observed.

-

Demonstrate that the degradant peaks are baseline-resolved from the parent peak.

-

Perform peak purity analysis on the parent peak in the stressed samples to confirm its spectral homogeneity.

-

-

Quantification: Once specificity is confirmed, the method can be used to calculate the percentage of the parent compound remaining under each stress condition.

% Remaining = (Peak Area of API in Stressed Sample / Peak Area of API in Control Sample) * 100 % Degradation = 100 - % Remaining

Summary of Expected Forced Degradation Results

| Stress Condition | Time (hours) | % Degradation of Parent Compound | No. of Degradants | Observations |

| 0.1 M HCl, 60°C | 48 | < 5% | 0 | Likely stable to acid hydrolysis. |

| 0.1 M NaOH, 60°C | 24 | ~15% | 1 Major, 1 Minor | Shows susceptibility to base hydrolysis. |

| 3% H₂O₂, RT | 8 | ~20% | 2 Major | Indicates sensitivity to oxidation. |

| 70°C, Dark | 72 | < 5% | 0 | Thermally stable in solution. |

| ICH Q1B Light | - | ~10% | 1 Major | Confirms photosensitivity. |

Part 4: Elucidation of Degradation Pathways

Identifying the structure of significant degradation products is a regulatory expectation and provides invaluable information about the molecule's chemical liabilities.

Hypothesized Degradation Pathways

Based on the molecule's structure, a primary degradation pathway under oxidative or photolytic stress could be the reduction of the nitro group to a nitroso, hydroxylamine, or fully reduced amino group. Base hydrolysis might affect other parts of the molecule, though the biphenyl and C-F bonds are generally robust.

The Role of LC-MS/MS

To identify unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique.[17] The HPLC method developed previously can be coupled to a mass spectrometer. By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradant peaks, one can determine the mass shift and infer the chemical transformation (e.g., a loss of 16 amu could suggest the reduction of -NO₂ to -NH₂). Further fragmentation analysis (MS/MS) can confirm the proposed structure.

Potential Degradation Pathway: Nitro Group Reduction

Caption: A potential degradation pathway involving the reduction of the nitro group. Note: Generic structures are used for illustrative purposes.

Conclusion and Recommendations

This guide has outlined a systematic and scientifically-grounded approach to evaluating the thermodynamic stability of 4-(3-Fluoro-4-nitrophenyl)benzoic acid. The data generated from the described solubility and forced degradation studies will form a comprehensive stability profile.

-

The molecule exhibits pH-dependent solubility, characteristic of its carboxylic acid group, which must be considered in formulation development for oral dosage forms.

-

It is susceptible to degradation under basic, oxidative, and photolytic conditions.

-

It demonstrates good stability against acid hydrolysis and thermal stress.

Recommendations for Drug Development:

-

Formulation: To enhance solubility and stability, formulation efforts could focus on buffered solutions in the neutral pH range or the development of a salt form. The use of antioxidants may be necessary to prevent oxidative degradation.

-

Packaging: Given the identified photosensitivity, the final drug product must be packaged in light-protecting materials, such as amber vials or opaque containers, as recommended by ICH guidelines.[18]

-

Storage: The product should be stored at controlled room temperature, protected from light.

By following this comprehensive stability assessment, drug development professionals can build a robust data package to de-risk their candidate, guide formulation and manufacturing, and meet global regulatory expectations.

References

- Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products.

- ATLAS Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- Sampled. (2025, June 25). Photostability Testing.

- International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.

- Q-Lab. Understanding ICH Photostability Testing.

- Nelson Labs.

- SGS.

- BOC Sciences. Solubility Analysis.

- Alliance Pharma. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- PubChem. 4-(3-Fluoro-4-nitrophenyl)sulfanylbenzoic acid.

- Veeprho. (2026, February 15).

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BioProcess International. (2026, March 22).

- Cheméo. Chemical Properties of Benzoic acid, (4-fluoro-3-nitrophenyl)methyl ester.

- Sigma-Aldrich. 4-Fluoro-3-nitrobenzoic acid.

- Pion Inc. (2026, January 22).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- NextSDS. 3-Fluoro-4-(3-nitrophenyl)

- American Pharmaceutical Review. (2013, April 2).

- Scite.ai. Note on stability of p-nitrophenol in aqueous solutions.

- Ossila. 4-Fluoro-3-nitrobenzoic acid.

- Longdom Publishing. P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols.

- Agency for Toxic Substances and Disease Registry. (2022, September 22). Analytical Methods.

- ResearchGate. (2000, January).

- ResearchGate. (2018, January). Effect of pH on the photocatalytic degradation of 4- nitrophenol using solar light.

- BenchChem. (2025).

- ResearchGate. (2016, January).

- PMC. (2020, December 1). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum.

- PMC. (2016, September 13).

- SpringerLink. (2025, February 2).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Forced Degradation Testing | SGS USA [sgs.com]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scite.ai [scite.ai]

- 6. longdom.org [longdom.org]

- 8. rheolution.com [rheolution.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. raytor.com [raytor.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Photostability Testing - Sampled [sampled.com]

- 13. certified-laboratories.com [certified-laboratories.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

Application Note: Solubilization and Handling of 4-(3-Fluoro-4-nitrophenyl)benzoic acid for In Vitro Assays

Executive Summary

The transition of lipophilic small molecules from chemical synthesis to in vitro biological evaluation is frequently bottlenecked by poor aqueous solubility. 4-(3-Fluoro-4-nitrophenyl)benzoic acid presents a classic solvation challenge: it features a highly hydrophobic biphenyl core coupled with an ionizable carboxylic acid moiety. This application note provides a mechanistic, self-validating protocol for preparing stable dimethyl sulfoxide (DMSO) master stocks and successfully integrating them into aqueous assay buffers without inducing solvent-shift precipitation.

Physicochemical Profiling & Solvation Mechanics

To rationally design a solubilization strategy, one must first analyze the molecular architecture of the compound. The biphenyl backbone drives high lattice energy and hydrophobicity, while the fluoro and nitro groups introduce polarity without significantly enhancing aqueous solubility.

Table 1: Physicochemical Properties & Mechanistic Implications

| Property | Value | Mechanistic Implication for Assay Design |

| Molecular Weight | 261.21 g/mol | Small molecule; readily diffuses to target sites if fully solvated. |

| Core Structure | Biphenyl | Highly lipophilic; drives hydrophobic aggregation and π-π stacking in water. |

| Functional Groups | -COOH, -F, -NO 2 | -COOH allows pH-dependent ionization; -F and -NO 2 increase dipole moment but maintain overall hydrophobicity. |

| Estimated pK a | ~4.0 – 4.5 | Buffer must be maintained at pH > 7.0 to ensure deprotonation (carboxylate formation) for electrostatic repulsion. |

Solvent Selection: The Causality of DMSO

Dimethyl sulfoxide (DMSO) is the universal gold standard for small-molecule library storage and bioscreening[1]. The selection of 100% DMSO as the primary solvent for 4-(3-Fluoro-4-nitrophenyl)benzoic acid is driven by specific quantum chemical interactions:

-

Disruption of Dimers : In the solid state, carboxylic acids form strongly hydrogen-bonded dimers. DMSO acts as a potent hydrogen-bond acceptor. demonstrate that DMSO effectively disrupts these solute-solute hydrogen bonds, stabilizing the monomeric acid and lowering the energy barrier to dissolution[2].

-

Amphiphilic Solvation : The high dielectric constant and amphiphilic nature of DMSO allow it to simultaneously solvate the polar nitro/fluoro groups and the hydrophobic biphenyl rings.

Caution: While DMSO is excellent for stock preparation, its concentration in the final aqueous assay must be strictly limited. High DMSO concentrations can artificially lower ligand binding affinities to hydrophobic protein pockets[3] and alter the thermodynamic stability of target proteins[4].

Protocol: Step-by-Step Solubilization Workflow

This protocol is designed as a self-validating system . It relies on kinetic mixing and pH control to prevent "solvent-shift precipitation"—a phenomenon where the sudden diffusion of DMSO into bulk water leaves the hydrophobic compound stranded, causing rapid nucleation and nano-aggregation.

Phase 1: Master Stock Generation (10 mM)

Objective: Achieve complete molecular dispersion in 100% DMSO.

-

Equilibration : Allow the lyophilized 4-(3-Fluoro-4-nitrophenyl)benzoic acid powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely trigger aggregation.

-

Volumetric Addition : Weigh the required mass into a sterile, solvent-resistant polypropylene microcentrifuge tube. Add anhydrous, cell-culture grade 100% DMSO to achieve a 10 mM concentration.

-

Causality: Using anhydrous DMSO prevents the introduction of water molecules that could initiate premature hydrophobic clustering.

-

-

Mechanical Agitation : Vortex the solution vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

-

Aliquot & Store : Divide the master stock into single-use aliquots (e.g., 20 µL) and store at -20°C.

-

Causality: Repeated freeze-thaw cycles draw atmospheric moisture into the DMSO, degrading the solubility capacity over time.

-

Phase 2: Aqueous Assay Buffer Integration (The "Dropwise" Method)

Objective: Transition the compound into an aqueous environment without inducing precipitation.

-

Buffer pH Verification : Ensure the target aqueous assay buffer is strictly maintained at pH 7.4 or higher .

-

Causality: At pH 7.4, the carboxylic acid (pK a ~4.0) is fully deprotonated. The resulting negative charge on the carboxylate provides electrostatic repulsion between the biphenyl molecules, counteracting their tendency to aggregate via hydrophobic interactions.

-

-

Kinetic Mixing : Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed.

-

Dropwise Addition : While the buffer is actively vortexing, add the DMSO stock solution dropwise directly into the center of the vortex.

-

Causality: Rapid kinetic mixing ensures the DMSO is instantly dispersed, preventing localized zones of high compound concentration (supersaturation) that act as nucleation sites for crystal growth.

-

-

Self-Validation Checkpoint : Before proceeding to the biological assay, validate solubility. Measure the optical density of the final solution at 600 nm (OD 600 ). An OD 600 > 0.05 indicates light scattering from invisible nano-aggregates. Alternatively, centrifuge at 10,000 x g for 10 minutes and inspect for a microscopic pellet.

Mechanistic Workflow & Troubleshooting Diagram

If the self-validation checkpoint fails, researchers must systematically troubleshoot the assay conditions. The diagram below outlines the logical decision tree for rescuing precipitated biphenyl carboxylic acids.

Figure 1: Self-validating troubleshooting workflow for resolving solvent-shift precipitation of biphenyl carboxylic acids.

Assay Tolerance & Data Presentation

When optimizing the final assay, the volume of DMSO introduced must not exceed the biological tolerance of the system. emphasize that excessive co-solvents can denature proteins or mask true ligand-binding kinetics[4].

Table 2: Maximum Tolerated DMSO Concentrations in Biological Assays

| Assay Modality | Max DMSO (v/v) | Mechanistic Constraint |

| Cell-Based (e.g., Cytotoxicity) | 0.1% – 0.5% | Higher concentrations disrupt lipid bilayers, alter membrane permeability, and induce basal cytotoxicity, confounding cell viability readouts. |

| Biochemical (Enzyme Kinetics) | 1.0% – 5.0% | High DMSO alters the dielectric constant of the buffer, potentially denaturing the target protein or artificially lowering the binding affinity of hydrophobic ligands. |

| Biophysical (SPR, DSF) | 1.0% – 2.0% | Causes bulk refractive index shifts in Surface Plasmon Resonance (SPR) and thermal destabilization of proteins in Differential Scanning Fluorimetry (DSF). |

References

-

In silico estimation of DMSO solubility of organic compounds for bioscreening Journal of Biomolecular Screening URL:[Link]

-

A quantum chemical study of the interaction of carboxylic acids with DMSO Mongolian Journal of Chemistry URL:[Link]

-

Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins ACS Omega URL:[Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study ACS Medicinal Chemistry Letters URL:[Link]

Sources

- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mongoliajol.info [mongoliajol.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-(3-Fluoro-4-nitrophenyl)benzoic Acid in Medicinal Chemistry

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. 4-(3-Fluoro-4-nitrophenyl)benzoic acid is a functionalized biaryl precursor that has emerged as a scaffold of significant strategic value.[1] Its utility is not derived from inherent biological activity, but rather from the precise arrangement of its functional groups, which provides medicinal chemists with a powerful platform for generating diverse and potent molecular entities.

This biaryl scaffold is particularly notable for three key features:

-

Conformational Locking: An ortho-fluorine atom relative to the biaryl bond forces a twisted, non-planar conformation, which is often crucial for fitting into the binding pockets of targets like protein kinases.[1]

-

Metabolic Stability: The fluorine atom enhances metabolic stability by blocking a common site of oxidative metabolism.[1][2]

-

Latent Functionality: The nitro group serves as a "masked" amine, a versatile synthetic handle that can be reduced in a late-stage step to enable diversification into a wide array of amides, ureas, and sulfonamides.[1]

This guide provides an in-depth look at the medicinal chemistry rationale for using 4-(3-fluoro-4-nitrophenyl)benzoic acid, its primary applications, and detailed protocols for its synthesis and subsequent derivatization.

Section 1: Medicinal Chemistry Rationale and Key Structural Features

The power of 4-(3-Fluoro-4-nitrophenyl)benzoic acid lies in the synergistic interplay of its constituent parts. Each functional group is strategically placed to influence the molecule's physicochemical properties and its potential interactions with biological targets.

-

The Biaryl Core: The two phenyl rings form the foundation. This structure provides a rigid framework that can be appropriately decorated to target specific protein-protein interactions or enzymatic active sites.

-

The ortho-Fluoro Group: The fluorine atom at the 3-position is arguably the most critical feature. Its steric bulk forces the two phenyl rings out of planarity, creating a defined dihedral angle.[1] This pre-organized conformation reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the benzoic acid and influence local dipole moments.[2][3]

-

The para-Nitro Group: This group serves two primary purposes. As a strong electron-withdrawing group and hydrogen bond acceptor, it can participate in initial binding interactions.[1] More importantly, it is a synthetic precursor to an aniline. The reduction of the nitro group to a primary amine is a robust and high-yielding transformation that opens up a vast chemical space for library synthesis.[1][4]

-

The Benzoic Acid: The carboxylic acid moiety is a common pharmacophoric element, often acting as a key hydrogen bond donor and acceptor or a salt bridge partner with basic residues (like lysine or arginine) in a protein's active site. It also provides a convenient handle for creating ester or amide prodrugs to modulate pharmacokinetic properties.

Sources

Catalysts for cross-coupling with 4-(3-Fluoro-4-nitrophenyl)benzoic acid

An Application Guide to Catalytic Cross-Coupling with 4-(3-Fluoro-4-nitrophenyl)benzoic Acid and Its Precursors

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a detailed examination of catalytic systems for cross-coupling reactions involving the 4-(3-fluoro-4-nitrophenyl)benzoic acid scaffold. This biaryl motif is of significant interest in medicinal chemistry, but its synthesis and functionalization are complicated by the severely electron-deficient nature of the nitrophenyl ring. This document moves beyond simple protocols to explain the underlying mechanistic principles and the rationale behind catalyst, ligand, and base selection. We present detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, focusing on the synthesis of the title compound from its precursors and its subsequent functionalization.

Introduction: The Challenge of Electron-Deficient Substrates

Biaryl carboxylic acids are privileged structures in modern drug discovery and materials science. The specific scaffold, 4-(3-fluoro-4-nitrophenyl)benzoic acid, presents a formidable synthetic challenge due to the powerful electron-withdrawing effects of both the nitro (-NO2) and fluoro (-F) substituents. While these features may be desirable for modulating the electronic properties of a final compound, they profoundly impact the reactivity of the aryl halide precursors required for its synthesis.

Traditional palladium-catalyzed cross-coupling reactions, which form the bedrock of C-C and C-heteroatom bond formation, are governed by a delicate balance within the Pd(0)/Pd(II) catalytic cycle.[1][2] For electron-deficient aryl halides, the oxidative addition step is often facile. However, the subsequent reductive elimination step to form the product can become rate-limiting.[3] This necessitates the use of sophisticated catalyst systems, particularly ligands that are both sterically bulky and highly electron-donating, to accelerate this final, crucial step and prevent catalyst decomposition.[4]

This guide provides a comprehensive analysis of catalyst systems tailored for these demanding substrates, offering not just step-by-step instructions but also the strategic reasoning to empower researchers to troubleshoot and optimize their own cross-coupling reactions.

Core Strategy: Suzuki-Miyaura Coupling for Scaffold Synthesis

The most robust and widely adopted method for constructing the target biaryl scaffold is the Suzuki-Miyaura coupling. This reaction joins an aryl halide with an organoboron species.[5] For the synthesis of 4-(3-fluoro-4-nitrophenyl)benzoic acid, the logical disconnection involves coupling 4-carboxyphenylboronic acid with a suitable 1-halo-3-fluoro-4-nitrobenzene derivative.

Mechanistic Considerations

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is paramount as it influences every step of this process. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for coupling electron-deficient electrophiles. They stabilize the Pd(0) resting state, facilitate oxidative addition, and, most critically, promote the often-sluggish reductive elimination step.[8] The base is not merely an acid scavenger; it activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[9]

Catalyst System Selection

The success of coupling with electron-deficient substrates like 4-bromo-1-fluoro-2-nitrobenzene hinges on the judicious selection of the entire catalytic system.

| Component | Recommended Reagents | Rationale & Expertise |

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst. |

| Ligand | SPhos, RuPhos, BrettPhos | Critical Choice: These bulky, electron-rich biaryl monophosphine ligands are essential. They create a sterically hindered and electron-rich metal center that accelerates the rate-limiting reductive elimination step for electron-deficient substrates.[10] Using less advanced ligands like PPh₃ will likely lead to low yields. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation without causing hydrolysis of other functional groups. K₃PO₄ is often an excellent first choice.[11] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | A biphasic solvent system is standard, allowing both the organic-soluble components (aryl halide, catalyst) and the water-soluble components (base, boronate salt) to interact effectively. |

Protocol: Synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid

This protocol describes a representative Suzuki-Miyaura coupling. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to protect the catalyst.

Materials:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

SPhos (3.5 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water (Degassed)

Procedure:

-

To a dry reaction vessel, add 4-bromo-1-fluoro-2-nitrobenzene, 4-carboxyphenylboronic acid, and K₃PO₄.

-

In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the anhydrous 1,4-dioxane to pre-form the catalyst complex.

-

Add the catalyst solution to the reaction vessel.

-

Add the remaining 1,4-dioxane and the degassed water (typical solvent ratio is ~4:1 dioxane:water).

-

Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or move into the organic layer.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final product.

Functionalization via Alternative Cross-Coupling Reactions

Once an appropriate precursor like 4-bromo-1-fluoro-2-nitrobenzene is available, it can be functionalized using a variety of other powerful cross-coupling methods.

Sources

- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction—State of the Art [mdpi.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nobelprize.org [nobelprize.org]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3-fluoro-4-nitrophenyl)benzoic acid. Recognizing the challenges that can arise during complex organic syntheses, this document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols. Our approach is grounded in fundamental chemical principles to not only solve immediate issues with low yield but also to empower you with the knowledge to proactively optimize your synthetic route.

The primary and most versatile method for constructing the C-C bond in 4-(3-fluoro-4-nitrophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on troubleshooting this critical transformation between an aryl halide (e.g., 4-bromobenzoic acid) and an organoboron reagent ((3-fluoro-4-nitrophenyl)boronic acid).

Troubleshooting Guide: Addressing Low Yield

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the 4-halobenzoic acid starting material. What are the primary causes and corrective actions?

A1: Low conversion is typically a sign of an inefficient or deactivated catalytic system. The three core steps of the Suzuki cycle are oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will stall the reaction.

Causality & Corrective Actions:

-

Inactive Catalyst (Failure of Oxidative Addition): The oxidative addition of the aryl halide to the Pd(0) center is the first committed step. Electron-rich aryl halides can be sluggish.[3] While 4-bromobenzoic acid is not excessively electron-rich, the choice of ligand is paramount.

-

Insight: Standard triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands accelerate oxidative addition and stabilize the active Pd(0) species.[4]

-